

Application Notes: Phycourobilin as a Natural Food Colorant

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Compound of Interest

Compound Name: *Phycourobilin*

Cat. No.: *B1239017*

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Phycourobilin, an orange tetrapyrrole chromophore, is a key component of phycoerythrin, a phycobiliprotein found in red algae and certain cyanobacteria. It offers a vibrant, natural alternative to synthetic food colorants, with the added benefits of potential antioxidant and anti-inflammatory properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing **phycourobilin**.

Introduction to Phycourobilin

Phycourobilin is a linear tetrapyrrole that, when covalently bound to its apoprotein phycoerythrin, exhibits a characteristic orange-red color with an absorption maximum around 495 nm. This property allows the host organism to efficiently capture blue-green light for photosynthesis. As a natural colorant, **phycourobilin**, as part of the phycoerythrin complex, offers excellent water solubility and a vibrant hue, making it suitable for a wide range of food and beverage applications. Beyond its coloring capacity, **phycourobilin** has garnered interest for its potential health benefits, which are primarily attributed to its antioxidant and anti-inflammatory activities.

Physicochemical Properties and Stability

The application of **phycourobilin** as a food colorant is largely dependent on the stability of the phycoerythrin protein to which it is attached.

Table 1: Physicochemical Properties of **Phycourobilin** and Phycoerythrin

Property	Description
Phycourobilin	
Chemical Formula	C ₃₃ H ₄₂ N ₄ O ₆
Molar Mass	590.71 g/mol
Color	Orange
Phycoerythrin (containing Phycourobilin)	
Appearance	Red-colored protein
Solubility	High in aqueous solutions
Absorption Maxima (λ _{max})	~495 nm (due to phycourobilin), ~565 nm (due to phycoerythrobilin)

Table 2: Stability of Phycoerythrin in Various Conditions

Condition	Observation	Impact on Application
pH	Stable in the range of 4.0-9.0. Color fades outside this range.	Suitable for a wide range of food products, including acidic beverages and neutral dairy products.
Temperature	Stable at refrigerated temperatures (-20°C to 4°C). Degradation begins above 40°C.	Best suited for products with cold-chain distribution. Can be used in some heated products with careful process control.
Light	Sensitive to light exposure; degradation occurs with prolonged exposure.	Opaque packaging is recommended to maintain color stability during storage.
Food Additives	Stability can be enhanced by the addition of ascorbic acid, sodium benzoate, and disodium EDTA.	Formulation with these additives can extend shelf life and color retention.

Application in Food Matrices

The stability of phycoerythrin has been demonstrated in various food systems, making it a versatile natural colorant.

Table 3: Application and Stability of Phycoerythrin in Food Products

Food Matrix	Stability Performance	Reference
Dairy Products (Milk, Yogurt)	Remained stable throughout an 11-day analysis period under cold storage with no significant color changes.	Excellent for use in refrigerated dairy products.
Beverages	Stable in a pH range of 3-8, beneficial for acidic beverages.	Suitable for fruit juices and other acidic drinks.
Gels and Confections	Approved for use in gelatin, custards, puddings, candy, and chewing gum.	Provides a vibrant red-orange color in these applications.

Bioactivity and Potential for Drug Development

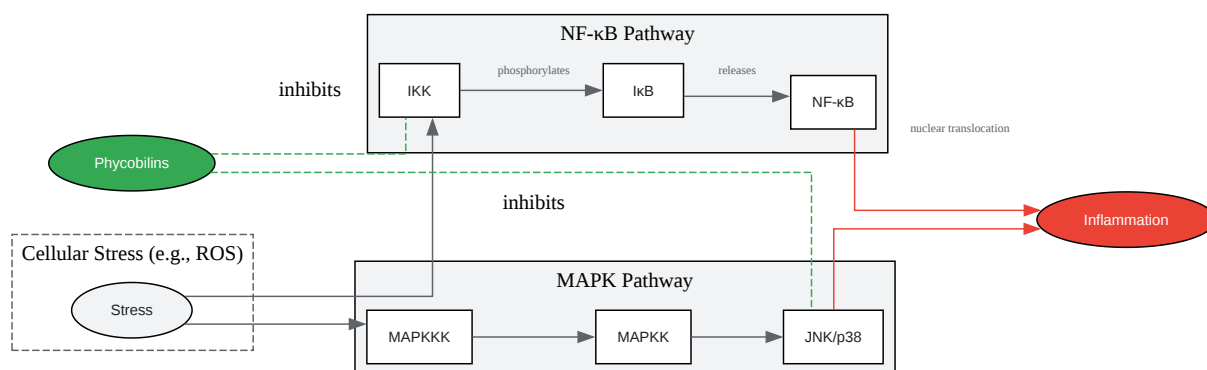
Phycobilins, including **phycourobilin**, exhibit significant antioxidant and anti-inflammatory properties, making them attractive candidates for drug development.

Antioxidant Mechanism: Phycobilins act as potent free radical scavengers. Their linear tetrapyrrole structure allows them to effectively neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus mitigating oxidative stress. This antioxidant activity is central to their potential therapeutic applications in diseases associated with oxidative damage.

Anti-inflammatory Signaling Pathways: Phycobilins have been shown to modulate key inflammatory signaling pathways:

- **NF- κ B Pathway:** Phycobilins can inhibit the activation of Nuclear Factor-kappa B (NF- κ B), a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By preventing the phosphorylation and degradation of I κ B α , phycobilins block the nuclear translocation of NF- κ B.

- **MAPK Pathway:** Phycobilins can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including the JNK and p38 signaling cascades, which are activated by cellular stress and play a crucial role in inflammation.



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Figure 1: Phycobilins inhibit inflammation by targeting the MAPK and NF-κB signaling pathways.

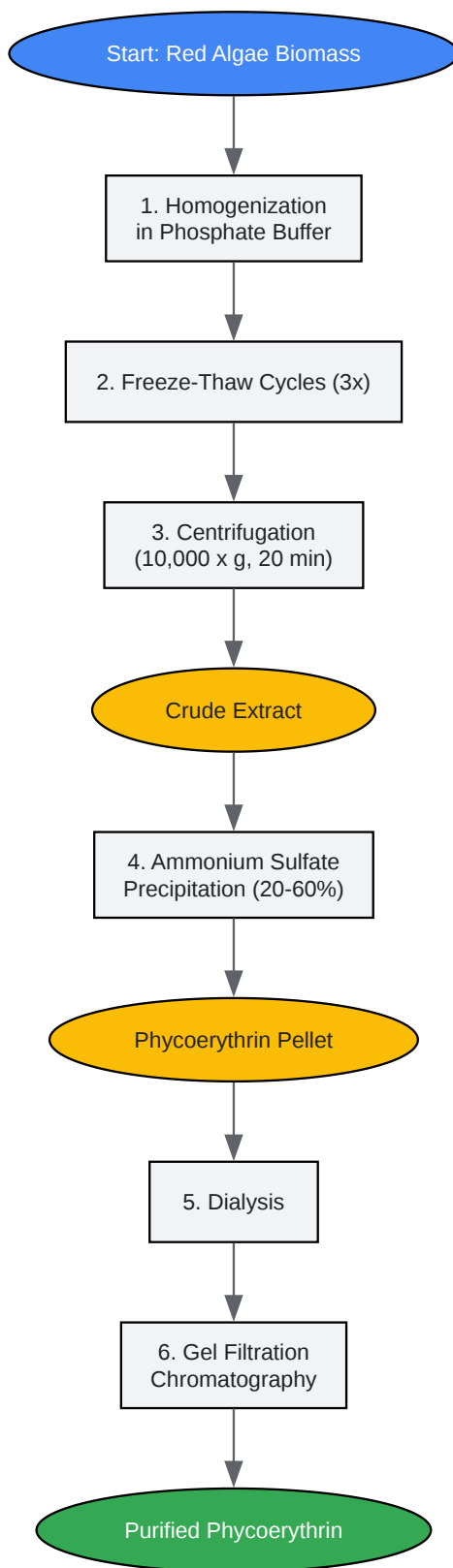
Regulatory Status

In the United States, spirulina extract, which contains phycobiliproteins like phycoerythrin, is approved by the Food and Drug Administration (FDA) as a color additive for various food products. The regulation, found in 21 CFR 73.530, specifies the identity, specifications, uses, and restrictions for spirulina extract. It is exempt from certification, but must be negative for microcystin toxin.

Experimental Protocols

Protocol 1: Extraction and Purification of Phycoerythrin

This protocol describes a general procedure for obtaining a purified phycoerythrin extract from red algae.



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Figure 2: Workflow for the extraction and purification of phycoerythrin.

Materials:

- Fresh or frozen red algal biomass
- 0.1 M Phosphate buffer (pH 7.0)
- Ammonium sulfate
- Dialysis tubing (12-14 kDa MWCO)
- Gel filtration column (e.g., Sephadex G-100)
- Centrifuge, Spectrophotometer

Procedure:

- Homogenization: Thoroughly wash the algal biomass with distilled water. Homogenize the biomass in cold phosphate buffer (1:5 w/v).
- Cell Lysis: Subject the homogenate to three cycles of freezing (-20°C) and thawing (4°C).
- Clarification: Centrifuge the lysate at $10,000 \times g$ for 20 minutes at 4°C. Collect the supernatant containing the phycobiliproteins.
- Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 20% saturation while gently stirring at 4°C. After 1 hour, centrifuge at $10,000 \times g$ for 20 minutes and discard the pellet. Increase the ammonium sulfate concentration of the supernatant to 60% saturation and stir for another hour at 4°C.
- Protein Recovery: Centrifuge at $10,000 \times g$ for 20 minutes to pellet the phycoerythrin. Resuspend the pellet in a minimal volume of phosphate buffer.
- Dialysis: Dialyze the resuspended protein against phosphate buffer overnight at 4°C to remove residual ammonium sulfate.

- **Purification:** Purify the dialyzed sample using gel filtration chromatography. Monitor the eluate at 280 nm (for total protein) and 565 nm (for phycoerythrin).
- **Purity Assessment:** Calculate the purity ratio (A_{565}/A_{280}). A ratio greater than 4.0 indicates a high degree of purity.

Protocol 2: Cleavage and Separation of Phycourobilin

This protocol details the cleavage of phycobilins from the purified phycoerythrin and their subsequent separation by HPLC.

Materials:

- Purified phycoerythrin
- Methanol
- Trifluoroacetic acid (TFA)
- Acetonitrile (ACN)
- HPLC system with a C18 column and a photodiode array (PDA) detector

Procedure:

- **Cleavage (Methanolysis):** Lyophilize the purified phycoerythrin. Resuspend the dried protein in absolute methanol. Heat the suspension under reflux for 16 hours to cleave the thioether bonds between the phycobilins and the apoprotein.
- **Extraction of Phycobilins:** After cooling, centrifuge the mixture to remove the precipitated apoprotein. Collect the supernatant containing the free phycobilins. Evaporate the methanol under a stream of nitrogen.
- **HPLC Separation:**
 - **Column:** C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m).
 - **Mobile Phase A:** 0.1% TFA in water.

- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient:
 - 0-7 min: 28% B
 - 7-13 min: 28-38% B
 - 13-21 min: 38% B
 - 21-25 min: 38-100% B
 - 25-30 min: 100% B
 - 30-32 min: 100-28% B
 - 32-45 min: 28% B
- Flow Rate: 1.0 mL/min.
- Detection: Monitor the eluate with a PDA detector, focusing on the 495 nm wavelength for **phycourobilin**.
- Quantification: Inject a known concentration of a **phycourobilin** standard (if available) to create a calibration curve for quantification.

Protocol 3: Determination of Antioxidant Activity (DPPH Assay)

This protocol measures the free radical scavenging activity of the phycoerythrin extract.

Materials:

- Phycoerythrin extract
- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
- Methanol

- Ascorbic acid (positive control)
- 96-well microplate
- Microplate reader

Procedure:

- **Sample Preparation:** Prepare a series of dilutions of the phycoerythrin extract and ascorbic acid in methanol.
- **Assay:** In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. For the blank, use 100 µL of methanol instead of the sample.
- **Incubation:** Incubate the plate in the dark at room temperature for 30 minutes.
- **Measurement:** Measure the absorbance at 517 nm using a microplate reader.
- **Calculation:** Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
- **IC₅₀ Determination:** Plot the percentage of inhibition against the sample concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

Conclusion

Phycourobilin, as a component of phycoerythrin, holds significant promise as a natural orange-red food colorant. Its stability in a range of food-relevant conditions, coupled with its potential health benefits, makes it a valuable ingredient for the food and pharmaceutical industries. The protocols provided herein offer a foundation for the extraction, purification, and characterization of this vibrant and functional pigment. Further research into optimizing its stability in various food matrices and exploring its full therapeutic potential is warranted.

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